molecular formula C22H20N2O3S B12176368 ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B12176368
M. Wt: 392.5 g/mol
InChI Key: ZLTNZUXDJBGSNF-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound It features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system containing both pyrimidine and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as ethyl acetoacetate, benzaldehyde, and thiourea under acidic or basic conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, it may inhibit specific pathways involved in inflammation or neurodegeneration by binding to key proteins and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both pyrimidine and thiazine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the available literature on the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through condensation reactions involving appropriate thiazine derivatives and carboxylic acids. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimido-thiazine derivatives. For instance:

  • Cytotoxicity Testing : Ethyl 4-oxo-6,8-diphenyl derivatives were evaluated against various cancer cell lines. The results indicated that these compounds exhibit significant cytotoxic effects with IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that they may disrupt cell cycle progression and induce oxidative stress in cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties :

  • In Vitro Studies : Ethyl 4-oxo-6,8-diphenyl derivatives have been tested against a range of bacterial strains. Results indicate moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 10 to 50 µg/mL depending on the bacterial strain tested. This suggests their potential use as lead compounds in developing new antimicrobial agents .

Comparative Biological Activity Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerA549 (lung cancer)~15 µM
AnticancerMCF-7 (breast cancer)~20 µM
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli30 µg/mL

Case Studies

  • Case Study on Cytotoxicity : A study conducted by Jelen et al. (2019) evaluated various thiazine derivatives for their cytotoxic effects on different cancer cell lines. They reported that ethyl 4-oxo derivatives showed improved activity compared to other thiazine compounds due to their structural modifications that enhance bioactivity .
  • Antimicrobial Evaluation : In a comparative study published by Bozorov et al. (2015), ethyl pyrimido-thiazines were tested against clinical isolates of bacteria. The study concluded that these compounds could serve as potential candidates for antibiotic development due to their effective inhibition of bacterial growth .

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 4-oxo-6,8-diphenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H20N2O3S/c1-2-27-21(26)18-19(15-9-5-3-6-10-15)23-22-24(17(25)13-14-28-22)20(18)16-11-7-4-8-12-16/h3-12,20H,2,13-14H2,1H3

InChI Key

ZLTNZUXDJBGSNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CCS2)C4=CC=CC=C4

Origin of Product

United States

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